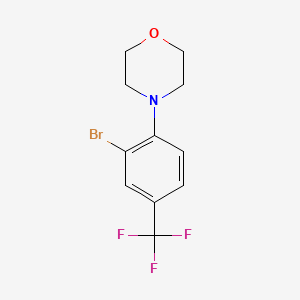

4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

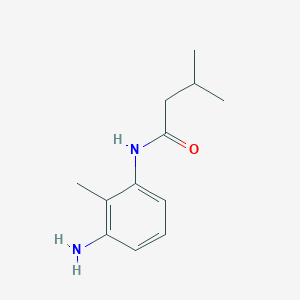

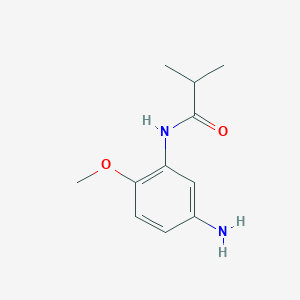

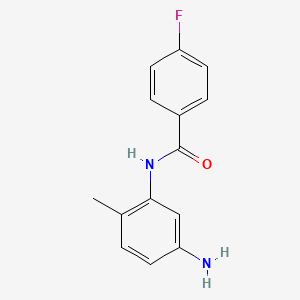

4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is a compound that features a morpholine ring, which is known to be a versatile moiety in medicinal chemistry due to its electron-donating properties. The presence of a bromo and trifluoromethyl group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of compounds related to 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine often involves palladium-catalyzed cross-coupling reactions, as seen in the development of a novel safety-catch amine protection group that can be activated and then cleaved under mild conditions . Additionally, the Buchwald–Hartwig amination is a common method used to introduce the morpholine moiety into aromatic compounds, as demonstrated in the synthesis of quinolines with morpholine substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction. For instance, a compound with a morpholine and a fluoro-phenyl group was found to belong to the monoclinic system with specific lattice parameters, indicating the precise three-dimensional arrangement of atoms within the crystal . Similarly, the crystal structure of a bromo-dichloro-nitro-buta-diene with a morpholine ring was determined, revealing the conformation of the morpholine ring and its spatial relationship with other substituents .

Chemical Reactions Analysis

Compounds containing the morpholine moiety can undergo various chemical reactions. For example, the reaction of a bromophenyl-morpholino compound with Grignard reagents yields a series of tertiary amino alcohols . Moreover, the morpholine ring can participate in condensation reactions to form complex molecules with potential biological activity, as seen in the synthesis of an indazole carboxamide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their substituents. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the absorption spectra and electronic properties of the molecule . The photophysical properties of quinolines with morpholine substituents have been studied, revealing intraligand and charge-transfer type transitions . Additionally, the antimicrobial activities of substituted enones with a morpholine group have been evaluated, demonstrating the influence of substituents on biological activity .

Aplicaciones Científicas De Investigación

Photophysics and Biomolecular Binding

- The synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines involved 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine. This research demonstrated photophysical properties consistent with aromatic structures and significant interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Structural and Spectroscopic Analysis

- Derivatives of Morpholine Green containing 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine showed modifications in the absorption spectra, indicating the morpholino group as a less efficient electron donor compared to the diethylamino group (Hepworth et al., 1993).

Synthesis and Crystal Structure

- The compound, synthesized from reactions involving 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, was characterized through NMR, IR, Mass spectral studies, and X-ray diffraction, contributing to understanding the molecular structure and potential applications in materials science (Ibiş et al., 2010).

Biological Activity

- Studies involving 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine derivatives demonstrated significant biological activity, such as antimicrobial and antitumor properties, which are crucial in the development of new therapeutic agents (Ji et al., 2018), (Mamatha S.V et al., 2019).

Antidepressive Properties

- Research into the synthesis of specific derivatives of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has indicated potential antidepressant activities (Yuan, 2012).

Phototherapy Applications

- In cancer phototherapy research, a derivative containing 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine was synthesized for dual-modal imaging-guided synergistic photodynamic and photothermal therapy, showing enhanced performance in tumor microenvironments (Tang et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-9-7-8(11(13,14)15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOXTIRRUBMZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594636 |

Source

|

| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine | |

CAS RN |

892502-13-5 |

Source

|

| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.